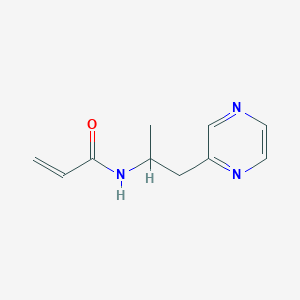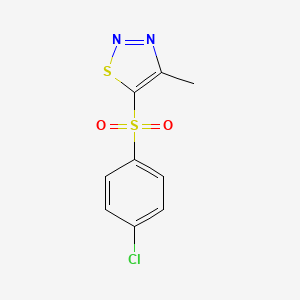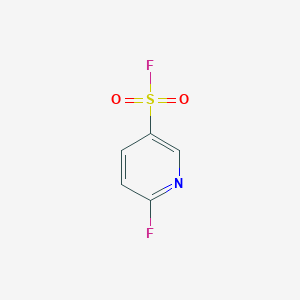![molecular formula C15H10N2O4S2 B2506034 (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 691881-57-9](/img/structure/B2506034.png)
(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential therapeutic applications. Thiazolidinones are known for their anticancer properties, and modifications to their structure can lead to variations in their biological activity. The presence of a furan moiety and a nitrophenyl group in the compound suggests that it may have significant biological activity, particularly in the context of anticancer research.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of thiazolidinone with various aldehydes to introduce different substituents that can affect the compound's biological activity. In the case of similar compounds, the synthesis has been achieved by reacting 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with aromatic and heterocyclic aldehydes, leading to a series of 5-ylidene derivatives . The structural confirmation of such compounds is typically performed using spectroscopic methods such as (1)H NMR, IR, and Mass Spectra analysis .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial in determining their interaction with biological targets. The presence of electron-donating groups and the position of these groups on the thiazolidinone moiety have been shown to play a dominant role in the anticancer properties of these compounds . The specific arrangement of the furan and nitrophenyl groups in the compound of interest likely contributes to its biological activity, as seen in related compounds.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, treatment with thionyl chloride can lead to the formation of bis-thiazolidinylidene diones, which can be further reduced to yield different derivatives . These reactions allow for the generation of a diverse array of compounds for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazolidinone core. These properties are essential for the compound's bioavailability and therapeutic potential. The cytotoxicity and induction of apoptosis in human leukemia cells have been evaluated for similar compounds, indicating that the thiazolidinone framework can be optimized for anticancer activity . Additionally, the nonhemolytic and nontoxic effects on human blood cells have been observed for a related compound, suggesting a favorable safety profile .
科学的研究の応用
Antitumor Activity
- Derivatives of compounds similar to (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one have shown promising antitumor activity. For instance, 5-{[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one derivatives exhibited significant antitumor effects in screening, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
- Similarly, compounds containing the 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one framework, closely related to the query compound, were synthesized and found to have moderate antitumor activity against various cancer cell lines (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Activity
- The thiazolidinone framework, a key feature of the query compound, has been incorporated into various derivatives demonstrating significant antimicrobial and antifungal properties. For example, 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one compounds showed substantial activity against bacteria and fungi, indicating potential for further pharmaceutical development (Reddy et al., 2010).
Anticancer Properties
- In a study focused on thiazolidinone compounds with furan moieties, several derivatives, including those structurally similar to the query compound, showed moderate to strong antiproliferative activity against leukemia cell lines. The effectiveness of these compounds in inducing cytotoxicity and apoptosis in cancer cells was highlighted, suggesting their potential as anticancer agents (Chandrappa et al., 2009).
Larvicidal Activity
- Novel derivatives of the compound, featuring a thiazolidinone core, were synthesized and evaluated for larvicidal activity against the Anopheles arabiensis malaria vector. The results showed promising larvicidal properties, indicating potential utility in vector control strategies (P et al., 2021).
特性
IUPAC Name |
(5E)-3-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c1-16-14(18)13(23-15(16)22)8-9-6-7-12(21-9)10-4-2-3-5-11(10)17(19)20/h2-8H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHLJWZNNPWQE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)
![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)
![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)




![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)